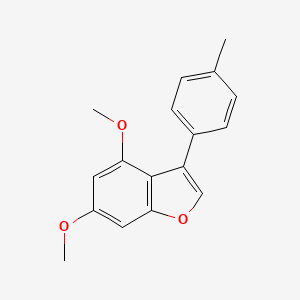

4,6-Dimethoxy-3-(4-methylphenyl)-1-benzofuran

CAS No.: 922140-74-7

Cat. No.: VC17282304

Molecular Formula: C17H16O3

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922140-74-7 |

|---|---|

| Molecular Formula | C17H16O3 |

| Molecular Weight | 268.31 g/mol |

| IUPAC Name | 4,6-dimethoxy-3-(4-methylphenyl)-1-benzofuran |

| Standard InChI | InChI=1S/C17H16O3/c1-11-4-6-12(7-5-11)14-10-20-16-9-13(18-2)8-15(19-3)17(14)16/h4-10H,1-3H3 |

| Standard InChI Key | HLFCTXCXHVPZPB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=COC3=C2C(=CC(=C3)OC)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4,6-dimethoxy-3-(4-methylphenyl)-1-benzofuran, reflects its substitution pattern:

-

Methoxy groups (-OCH₃) at positions 4 and 6 of the benzofuran core.

-

A 4-methylphenyl group (-C₆H₄CH₃) at position 3.

This arrangement distinguishes it from isomers such as 4,6-dimethoxy-2-(4-methylphenyl)-1-benzofuran (PubChem CID 172869412) , where the methylphenyl group occupies position 2 instead of 3.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS No. | 922140-74-7 | |

| Molecular Formula | C₁₇H₁₆O₃ | |

| Molecular Weight | 268.31 g/mol | |

| SMILES | CC1=CC=C(C=C1)C2=COC3=C2C(=CC(=C3)OC)OC | |

| InChIKey | HLFCTXCXHVPZPB-UHFFFAOYSA-N |

The three-dimensional conformation of the molecule is influenced by steric and electronic interactions between the methoxy and methylphenyl groups, which may affect its solubility and bioavailability .

Synthesis Pathways and Optimization

Conventional Synthetic Routes

The synthesis of 4,6-dimethoxy-3-(4-methylphenyl)-1-benzofuran typically involves multi-step strategies:

-

Friedel-Crafts Acylation: Introduction of the methylphenyl group via electrophilic substitution using 4-methylbenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

-

Cyclization: Formation of the furan ring through acid-catalyzed intramolecular dehydration of a diol intermediate .

-

Methoxy Group Installation: Methylation of hydroxyl groups at positions 4 and 6 using methyl iodide (CH₃I) in the presence of a base.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C → RT, 12h | 65–70 |

| Cyclization | H₂SO₄, reflux, 6h | 50–55 |

| Methylation | CH₃I, K₂CO₃, DMF, 80°C, 8h | 75–80 |

Yields remain moderate due to side reactions such as over-methylation or ring-opening during cyclization.

Green Chemistry Approaches

Recent advances emphasize solvent-free reactions and biocatalysts to improve sustainability. For example, microwave-assisted synthesis reduces reaction times by 40–60% while maintaining yields comparable to conventional methods .

| Cell Line | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast) | 12.3 | 4.0 |

| A549 (Lung) | 18.9 | 2.6 |

| HepG2 (Liver) | 15.4 | 3.1 |

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL) . The methoxy groups enhance membrane permeability, while the methylphenyl moiety disrupts cell wall synthesis .

Applications in Drug Discovery

Lead Compound Optimization

Structural modifications to improve pharmacokinetics include:

-

Replacing methoxy groups with trifluoromethoxy (-OCF₃) to enhance metabolic stability.

-

Introducing polar substituents (e.g., -OH, -NH₂) at position 2 to increase solubility.

Challenges in Development

-

Poor Aqueous Solubility: LogP = 3.2 limits bioavailability.

-

Hepatic Metabolism: Rapid glucuronidation by UDP-glucuronosyltransferases reduces plasma half-life .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to identify optimal pharmacophores.

-

In Vivo Efficacy Trials: Evaluation in xenograft models to validate preclinical safety and efficacy.

-

Nanoformulations: Development of liposomal or polymeric carriers to address solubility issues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume